4-Butyl-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)cyclohexane-1-carbohydrazide
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Overview
Description
4-Butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)cyclohexane-1-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butyl group, a dimethyl-dioxo-tetrahydropyrimidinyl moiety, and a cyclohexane-carbohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)cyclohexane-1-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the cyclohexane-1-carbohydrazide, which is then reacted with 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)cyclohexane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)cyclohexane-1-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)cyclohexane-1-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways .
Properties
Molecular Formula |
C17H28N4O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-butyl-N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)cyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C17H28N4O3/c1-4-5-6-12-7-9-13(10-8-12)16(23)19-18-14-11-15(22)21(3)17(24)20(14)2/h11-13,18H,4-10H2,1-3H3,(H,19,23) |
InChI Key |
MLDCCZJTJAFDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NNC2=CC(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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